Mevalonate 5-phosphate

Descripción

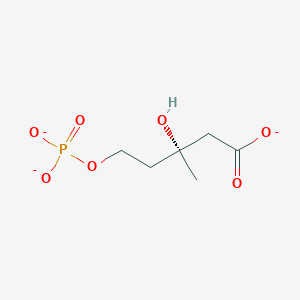

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

73566-35-5 |

|---|---|

Fórmula molecular |

C6H13O7P |

Peso molecular |

228.14 g/mol |

Nombre IUPAC |

(3R)-3-hydroxy-3-methyl-5-phosphonooxypentanoic acid |

InChI |

InChI=1S/C6H13O7P/c1-6(9,4-5(7)8)2-3-13-14(10,11)12/h9H,2-4H2,1H3,(H,7,8)(H2,10,11,12)/t6-/m1/s1 |

Clave InChI |

OKZYCXHTTZZYSK-ZCFIWIBFSA-N |

SMILES isomérico |

C[C@@](CCOP(=O)(O)O)(CC(=O)O)O |

SMILES canónico |

CC(CCOP(=O)(O)O)(CC(=O)O)O |

Descripción física |

Solid |

Sinónimos |

5-phosphomevalonic acid mevalonate 5-phosphate phosphomevalonate phosphomevalonic acid phosphomevalonic acid, (+-)-isome |

Origen del producto |

United States |

Foundational & Exploratory

The Mevalonate 5-Phosphate Synthesis Pathway in Eukaryotes: A Technical Guide for Researchers

An in-depth exploration of the core enzymatic steps, regulatory mechanisms, and experimental methodologies essential for the study of isoprenoid biosynthesis.

The mevalonate (MVA) pathway is a fundamental metabolic route in eukaryotes, responsible for the synthesis of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon isoprenoid units are the building blocks for a vast array of essential biomolecules, including cholesterol, steroid hormones, coenzyme Q10, and dolichols. Given its central role in cellular physiology and its implications in various diseases, a thorough understanding of the mevalonate pathway is critical for researchers, scientists, and drug development professionals. This technical guide provides a detailed overview of the core synthesis pathway to mevalonate 5-phosphate, quantitative enzymatic data, comprehensive experimental protocols, and visual diagrams to facilitate further research and therapeutic development.

The Core this compound Synthesis Pathway

The synthesis of this compound from acetyl-CoA is a cytosolic process involving a series of four key enzymatic reactions.

Acetyl-CoA to Acetoacetyl-CoA

The pathway initiates with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA. This reaction is catalyzed by acetyl-CoA acetyltransferase (ACAT), also known as thiolase.

Acetoacetyl-CoA to HMG-CoA

Next, a third molecule of acetyl-CoA is condensed with acetoacetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This step is mediated by HMG-CoA synthase (HMGCS). Eukaryotes possess both cytosolic and mitochondrial isoforms of HMG-CoA synthase, with the cytosolic form being directly involved in the mevalonate pathway.

HMG-CoA to Mevalonate

The conversion of HMG-CoA to mevalonate is the rate-limiting step of the entire mevalonate pathway. This irreversible reaction is catalyzed by HMG-CoA reductase (HMGCR) and involves the reduction of HMG-CoA using two molecules of NADPH. HMG-CoA reductase is a primary target for therapeutic intervention, most notably by statin drugs.

Mevalonate to this compound

Finally, mevalonate is phosphorylated at the 5-hydroxyl position to yield this compound. This reaction is catalyzed by mevalonate kinase (MVK) and requires one molecule of ATP.

Regulation of the Mevalonate Pathway

The mevalonate pathway is tightly regulated at multiple levels to maintain cellular homeostasis of its downstream products.

Transcriptional Regulation by SREBP

The primary regulatory control occurs at the transcriptional level, mediated by Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2. When cellular sterol levels are low, SREBP-2 is activated through a proteolytic cleavage process, allowing its N-terminal domain to translocate to the nucleus. In the nucleus, SREBP-2 binds to sterol regulatory elements (SREs) in the promoter regions of genes encoding mevalonate pathway enzymes, including HMG-CoA synthase and HMG-CoA reductase, thereby upregulating their expression.

Feedback Inhibition

Downstream products of the mevalonate pathway exert feedback inhibition on key enzymes. Cholesterol and other sterols prevent the activation of SREBP, thus reducing the transcription of pathway genes. Additionally, non-sterol isoprenoids such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) can directly inhibit the activity of HMG-CoA reductase and promote its degradation. Mevalonate kinase is also subject to feedback inhibition by FPP and GGPP.

The Pivotal Role of Mevalonate 5-Phosphate in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mevalonate 5-phosphate (MVA-5P) is a critical intermediate in the mevalonate pathway, a fundamental metabolic cascade essential for the synthesis of a diverse array of vital biomolecules. This technical guide provides an in-depth exploration of the function of MVA-5P, detailing its enzymatic conversion, its position within the broader metabolic network, and its significance in health and disease. The guide is intended to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of the associated biochemical pathways to support advanced research and drug development endeavors.

Introduction: The Mevalonate Pathway

The mevalonate pathway is a highly conserved metabolic route in eukaryotes, archaea, and some bacteria, responsible for the production of isoprenoids and sterols.[1] This pathway commences with acetyl-CoA and culminates in the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks for a vast number of biomolecules.[2] These include cholesterol, steroid hormones, coenzyme Q10, dolichols, and prenylated proteins.[2][3] Given its central role in cellular physiology, the mevalonate pathway is tightly regulated and its dysregulation is implicated in various pathologies, including cardiovascular disease and cancer.[4][5]

This compound occupies a key position in the lower mevalonate pathway, acting as the substrate for the enzyme phosphomevalonate kinase (PMVK). Its formation and subsequent phosphorylation are crucial steps that commit mevalonate to the downstream synthesis of isoprenoids.

The Synthesis and Conversion of this compound

This compound is synthesized from mevalonate in a reaction catalyzed by mevalonate kinase (MVK). This phosphorylation step is the second ATP-dependent reaction in the pathway following the reduction of HMG-CoA to mevalonate.[1]

Reaction: Mevalonate + ATP → this compound + ADP

Subsequently, this compound is phosphorylated by phosphomevalonate kinase (PMVK) to yield mevalonate 5-diphosphate, consuming another molecule of ATP.[6]

Reaction: this compound + ATP → Mevalonate 5-diphosphate + ADP

This sequential phosphorylation is essential for the final decarboxylation step that produces IPP.

Quantitative Data

Enzyme Kinetics

The enzymatic reactions involving this compound are tightly regulated. The following tables summarize key kinetic parameters for the enzymes that produce and consume this critical intermediate.

| Enzyme | Substrate | Organism | Km (µM) | Vmax (µmol/min/mg) | Reference(s) |

| Mevalonate Kinase (MVK) | Mevalonate | Catharanthus roseus | 65 | Not Reported | [7] |

| ATP | Catharanthus roseus | 210 | Not Reported | [7] | |

| Phosphomevalonate Kinase (PMVK) | This compound | Saccharomyces cerevisiae | 885 (at 30°C) | 4.51 (at 30°C) | [1] |

| This compound | Saccharomyces cerevisiae | 880 (at 37°C) | 5.33 (at 37°C) | [1] | |

| ATP | Saccharomyces cerevisiae | 98.3 (at 30°C) | Not Reported | [1] | |

| ATP | Saccharomyces cerevisiae | 74.3 (at 37°C) | Not Reported | [1] | |

| This compound | Streptococcus pneumoniae | 4.2 | 0.204 (3.4 s-1) | [8] | |

| ATP | Streptococcus pneumoniae | 74 | Not Reported | [8] | |

| Mevalonate Diphosphate Decarboxylase (MVD) | Mevalonate 5-diphosphate | Human | 28.9 | 6.1 | [9] |

| ATP | Human | 690 | Not Reported | [9] |

Note: Vmax values are presented as reported in the literature and may have different units.

Metabolite Concentrations

The intracellular concentrations of mevalonate pathway intermediates are tightly controlled. While specific concentrations can vary significantly depending on cell type and metabolic state, studies in cancer cells have shown upregulation of mevalonate pathway enzymes, suggesting potentially higher levels of intermediates like MVA-5P in these cells.[10] For instance, in p53-deficient colon cancer cells, there is increased expression of mevalonate pathway enzymes.[10]

Experimental Protocols

Spectrophotometric Assay for Phosphomevalonate Kinase (PMVK) Activity

This protocol describes a continuous enzyme-coupled spectrophotometric assay for determining PMVK activity. The production of ADP by PMVK is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored.[7]

Materials:

-

Tris-HCl buffer (pH 7.5)

-

MgCl2

-

KCl

-

ATP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

This compound (substrate)

-

Enzyme preparation (containing PMVK)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, KCl, ATP, PEP, and NADH in a cuvette.

-

Add the coupling enzymes, pyruvate kinase and lactate dehydrogenase, to the reaction mixture.

-

Incubate the mixture for a few minutes at the desired temperature (e.g., 37°C) to allow the temperature to equilibrate and to record any background rate of NADH oxidation.

-

Initiate the reaction by adding a known amount of the enzyme preparation containing PMVK.

-

Immediately start monitoring the decrease in absorbance at 340 nm over time.

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M-1cm-1).

Quantification of this compound by UPLC-MS/MS

This method allows for the precise and sensitive quantification of this compound, which can be used to determine the activity of mevalonate kinase (MVK).[3]

Materials:

-

Internal standard (e.g., isotopically labeled MVA-5P)

-

Acetonitrile

-

Butanol-HCl for derivatization

-

UPLC-MS/MS system

Procedure:

-

Sample Preparation:

-

To a known volume of the sample (e.g., from an MVK assay), add a known amount of the internal standard.

-

Perform a protein precipitation step, for example, by adding cold acetonitrile.

-

Centrifuge to pellet the precipitated protein and collect the supernatant.

-

-

Derivatization:

-

Dry the supernatant under a stream of nitrogen.

-

Reconstitute the residue in butanol-HCl and incubate to derivatize the MVA-5P. This step improves chromatographic separation and detection sensitivity.[3]

-

Dry the derivatized sample.

-

-

UPLC-MS/MS Analysis:

-

Reconstitute the dried sample in a suitable mobile phase.

-

Inject the sample into the UPLC-MS/MS system.

-

Separate the analyte using a suitable UPLC column and gradient.

-

Detect and quantify the derivatized MVA-5P and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of MVA-5P.

-

Determine the concentration of MVA-5P in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

-

Visualizing the Mevalonate Pathway and its Regulation

The following diagrams, generated using the DOT language for Graphviz, illustrate the core mevalonate pathway, a typical experimental workflow, and a key signaling pathway that regulates it.

The Core Mevalonate Pathway

Caption: The core mevalonate pathway highlighting this compound.

Experimental Workflow for PMVK Activity Assay

Caption: Workflow for the spectrophotometric PMVK activity assay.

SREBP-2 Regulation of the Mevalonate Pathway

Caption: SREBP-2 mediated transcriptional regulation of the mevalonate pathway.

Conclusion

This compound is a linchpin in cellular metabolism, its synthesis and subsequent conversion representing a critical control point in the production of a vast array of essential biomolecules. Understanding the intricate details of its function, the kinetics of the enzymes that act upon it, and the complex regulatory networks that govern its flux is paramount for advancing our knowledge of cellular physiology. Furthermore, as the mevalonate pathway is increasingly recognized as a therapeutic target in various diseases, a deep, technical understanding of intermediates like this compound will be indispensable for the development of novel and effective therapeutic strategies. This guide provides a foundational resource for researchers and drug development professionals, compiling essential data and methodologies to facilitate further investigation into this vital metabolic pathway.

References

- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 2. Mevalonate promotes the growth of tumors derived from human cancer cells in vivo and stimulates proliferation in vitro with enhanced cyclin-dependent kinase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Cellular and Mitochondrial Consequences of Mevalonate Pathway Inhibition by Nitrogen-Containing Bisphosphonates: A Narrative Review [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]

- 6. Mevalonate Pathway Blockade, Mitochondrial Dysfunction and Autophagy: A Possible Link - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microplate enzyme-coupled assays of mevalonate and phosphomevalonate kinase from Catharanthus roseus suspension cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. aacrjournals.org [aacrjournals.org]

The Mevalonate Pathway: A Cornerstone of Isoprenoid Biosynthesis

This technical guide provides a comprehensive overview of the discovery and history of the mevalonate pathway, a fundamental metabolic route for the biosynthesis of isoprenoids and sterols. Tailored for researchers, scientists, and drug development professionals, this document details the pivotal experiments that elucidated the pathway, presents key quantitative data, and outlines the methodologies that were instrumental in these discoveries.

Historical Perspective: Unraveling a Central Metabolic Pathway

The journey to understanding the mevalonate pathway was a landmark achievement in biochemistry, culminating in the 1964 Nobel Prize in Physiology or Medicine for Konrad Bloch and Feodor Lynen for their discoveries concerning the mechanism and regulation of cholesterol and fatty acid metabolism.[1][2] The pathway, first elucidated in yeast and animal tissues in the 1950s, was initially believed to be the universal route for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the fundamental building blocks of all isoprenoids.[3]

Early research in the 1930s and 1940s, utilizing the then-novel technique of isotopic labeling, laid the groundwork for understanding cholesterol's origins. Experiments by David Rittenberg and Konrad Bloch, using deuterium-labeled acetate fed to rats and mice, demonstrated that the simple two-carbon molecule, acetate, was a key precursor in cholesterol biosynthesis.[3] This foundational work paved the way for the meticulous dissection of the entire pathway.

A pivotal breakthrough was the discovery of mevalonic acid (MVA) as a key intermediate. This discovery was a piece of scientific serendipity, arising from research on microbial growth factors. The identification of MVA as a potent growth factor for certain lactobacilli provided a crucial link in the biosynthetic chain from acetyl-CoA to the isoprenoid precursors.[4] Subsequent work by numerous researchers led to the identification and characterization of the enzymatic steps that convert acetyl-CoA to mevalonate and then to IPP and DMAPP.

In the 1990s, an alternative, non-mevalonate pathway, known as the MEP (2-C-methyl-D-erythritol 4-phosphate) pathway, was discovered in bacteria and plants, challenging the universality of the mevalonate pathway.[5] Further research has also revealed variations of the mevalonate pathway itself, particularly in archaea, which utilize a modified route for isoprenoid precursor synthesis.[6]

The Classical Mevalonate Pathway: A Step-by-Step Enzymatic Cascade

The classical mevalonate pathway, primarily found in eukaryotes and some bacteria, is a series of enzymatic reactions that convert acetyl-CoA into IPP and DMAPP. The pathway can be conceptually divided into an upper and a lower stage.

Upper Mevalonate Pathway:

-

Acetyl-CoA Acetyltransferase (Thiolase): Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.[7]

-

HMG-CoA Synthase: Acetoacetyl-CoA then condenses with a third molecule of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[8]

-

HMG-CoA Reductase: HMG-CoA is reduced to mevalonate in a two-step reaction that consumes two molecules of NADPH. This is the committed and rate-limiting step of the pathway and is the target of statin drugs.[6]

Lower Mevalonate Pathway:

-

Mevalonate Kinase: Mevalonate is phosphorylated to mevalonate-5-phosphate.

-

Phosphomevalonate Kinase: Mevalonate-5-phosphate is further phosphorylated to mevalonate-5-pyrophosphate.

-

Mevalonate-5-Pyrophosphate Decarboxylase: Mevalonate-5-pyrophosphate is decarboxylated to yield isopentenyl pyrophosphate (IPP).

-

Isopentenyl Pyrophosphate Isomerase: IPP is reversibly isomerized to dimethylallyl pyrophosphate (DMAPP).

These two five-carbon units, IPP and DMAPP, are the universal precursors for the vast array of isoprenoid compounds.

Quantitative Data of the Classical Mevalonate Pathway Enzymes

The following table summarizes key kinetic parameters for the enzymes of the classical mevalonate pathway. These values can vary depending on the organism and experimental conditions.

| Enzyme | Substrate(s) | K_m_ (µM) | V_max_ (µmol/min/mg) | Organism/Source |

| Acetyl-CoA Acetyltransferase | Acetyl-CoA | ~200-800 | - | Various |

| HMG-CoA Synthase | Acetoacetyl-CoA | ~3-10 | - | Avian Liver |

| Acetyl-CoA | ~20-100 | |||

| HMG-CoA Reductase | HMG-CoA | ~1-4 | - | Rat Liver |

| Mevalonate Kinase | Mevalonate | 3.6 ± 0.5 | - | Superovulated Rat Ovary[9][10] |

| MgATP²⁻ | 120 ± 7.7 | Superovulated Rat Ovary[9][10] | ||

| Phosphomevalonate Kinase | Mevalonate-5-phosphate | 4.2 | 3.4 (s⁻¹) | Streptococcus pneumoniae[11] |

| ATP | 74 | Streptococcus pneumoniae[11] | ||

| Mevalonate-5-Pyrophosphate Decarboxylase | Mevalonate-5-pyrophosphate | 39.3 ± 4.0 | 9.5 ± 0.3 | Enterococcus faecalis[12] |

| MgATP | 188 ± 13 | Enterococcus faecalis[12] | ||

| Isopentenyl Pyrophosphate Isomerase | Isopentenyl pyrophosphate | 10 ± 0.1 | - | Escherichia coli[13] |

| Farnesyl Pyrophosphate Synthase | Geranyl pyrophosphate | ~0.5-2 | - | Various |

| Isopentenyl pyrophosphate | ~0.5-5 | |||

| Squalene Synthase | Farnesyl pyrophosphate | ~1-5 | - | Yeast, Mammalian |

Key Experimental Protocols: The Methodologies of Discovery

The elucidation of the mevalonate pathway relied on a combination of innovative experimental techniques for the time. Below are detailed methodologies for some of the key experiments.

Radioisotope Tracing for Pathway Elucidation

This protocol is a generalized representation of the radioisotope labeling experiments performed by researchers like Konrad Bloch to trace the incorporation of precursors into cholesterol.

Objective: To determine if a radiolabeled precursor is incorporated into cholesterol, thereby identifying it as an intermediate in the biosynthetic pathway.

Materials:

-

Experimental animal (e.g., rat) or tissue slice preparation (e.g., liver slices).

-

Radiolabeled precursor (e.g., [¹⁴C]-acetate, [³H]-mevalonate).

-

Physiological saline solution for injection or incubation buffer for tissue slices.

-

Saponification solution (e.g., alcoholic potassium hydroxide).

-

Organic solvents for extraction (e.g., petroleum ether, diethyl ether).

-

Digitonin solution for precipitation of cholesterol.

-

Scintillation cocktail and scintillation counter.

Methodology:

-

Administration of Radiolabeled Precursor:

-

In vivo: Inject the experimental animal with a known amount of the radiolabeled precursor dissolved in physiological saline.

-

In vitro: Incubate tissue slices in a buffer containing the radiolabeled precursor for a defined period.

-

-

Tissue Harvesting and Lipid Extraction:

-

After a set time, euthanize the animal and harvest the target tissue (e.g., liver).

-

Homogenize the tissue and perform a total lipid extraction using a suitable organic solvent system (e.g., chloroform:methanol).

-

-

Saponification:

-

Treat the lipid extract with a strong base (e.g., alcoholic KOH) and heat to hydrolyze ester linkages, liberating free cholesterol from its esters.

-

-

Cholesterol Isolation:

-

Extract the non-saponifiable lipids, which include cholesterol, into an organic solvent like petroleum ether.

-

Precipitate the cholesterol from the extract by adding a solution of digitonin, which forms an insoluble complex with 3-β-hydroxysteroids like cholesterol.

-

-

Purification and Quantification:

-

Wash the cholesterol-digitonide precipitate to remove any contaminating radioactive compounds.

-

Regenerate free cholesterol from the digitonide complex.

-

Measure the total amount of cholesterol isolated (e.g., by a colorimetric assay).

-

-

Radioactivity Measurement:

-

Dissolve a known amount of the purified cholesterol in a scintillation cocktail.

-

Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific activity of the cholesterol (CPM per unit mass of cholesterol). A significant specific activity indicates that the radiolabeled precursor was incorporated into the cholesterol molecule.

-

Paper Chromatography for Separation of Pathway Intermediates

This protocol describes a general method for separating phosphorylated intermediates of the mevalonate pathway, as would have been used in the mid-20th century.

Objective: To separate and identify phosphorylated intermediates of the mevalonate pathway from a reaction mixture.

Materials:

-

Chromatography paper (e.g., Whatman No. 1).

-

Reaction mixture containing potential phosphorylated intermediates.

-

Standard compounds (e.g., mevalonate-5-phosphate, mevalonate-5-pyrophosphate).

-

Chromatography tank.

-

Solvent system (e.g., isobutyric acid:ammonia:water).

-

Method for visualization (e.g., phosphate-specific spray reagent, autoradiography if using radiolabeled compounds).

Methodology:

-

Sample Application:

-

Spot a small volume of the reaction mixture onto a starting line drawn in pencil on the chromatography paper.

-

Spot solutions of the standard compounds alongside the sample.

-

-

Chromatogram Development:

-

Place the paper in a chromatography tank containing the solvent system, ensuring the starting line is above the solvent level.

-

Allow the solvent to ascend the paper by capillary action for several hours or overnight.

-

-

Drying and Visualization:

-

Remove the paper from the tank and allow it to air dry completely in a fume hood.

-

Visualize the separated spots:

-

Chemical Staining: Spray the paper with a reagent that reacts with phosphate groups (e.g., Hanes-Isherwood spray) to produce colored spots.

-

Autoradiography: If radiolabeled compounds were used, expose the paper to X-ray film to detect the radioactive spots.

-

-

-

Identification:

-

Calculate the R_f_ value (retardation factor) for each spot (distance traveled by the spot / distance traveled by the solvent front).

-

Compare the R_f_ values of the unknown spots with those of the standard compounds to identify the intermediates.

-

Enzyme Assay for Mevalonate Kinase

This protocol is a representative spectrophotometric assay for measuring the activity of mevalonate kinase.

Objective: To determine the enzymatic activity of mevalonate kinase by measuring the rate of ADP production.

Materials:

-

Purified or partially purified mevalonate kinase.

-

Assay buffer (e.g., Tris-HCl with MgCl₂).

-

Substrates: Mevalonate and ATP.

-

Coupling enzymes: Pyruvate kinase and lactate dehydrogenase.

-

Phosphoenolpyruvate (PEP).

-

NADH.

-

Spectrophotometer.

Methodology:

-

Reaction Principle: The production of ADP by mevalonate kinase is coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

-

Mevalonate + ATP --(Mevalonate Kinase)--> Mevalonate-5-phosphate + ADP

-

ADP + PEP --(Pyruvate Kinase)--> ATP + Pyruvate

-

Pyruvate + NADH + H⁺ --(Lactate Dehydrogenase)--> Lactate + NAD⁺

-

-

Assay Mixture Preparation:

-

In a cuvette, prepare a reaction mixture containing the assay buffer, MgCl₂, PEP, NADH, pyruvate kinase, and lactate dehydrogenase.

-

-

Initiation of Reaction:

-

Add the mevalonate kinase enzyme preparation to the cuvette.

-

Initiate the reaction by adding the substrates, mevalonate and ATP.

-

-

Spectrophotometric Measurement:

-

Immediately place the cuvette in a spectrophotometer and record the decrease in absorbance at 340 nm over time.

-

-

Calculation of Activity:

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH.

-

The rate of NADH oxidation is directly proportional to the activity of mevalonate kinase.

-

Visualizations: Pathways and Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the core mevalonate pathways and a typical experimental workflow for their elucidation.

Figure 1: The Classical Mevalonate Pathway.

Figure 2: A Modified Mevalonate Pathway in Archaea.

Figure 3: A Typical Experimental Workflow for Metabolic Pathway Elucidation in the Mid-20th Century.

References

- 1. Biosynthesis of Cholesterol and Other Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cholesterol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. nobelprize.org [nobelprize.org]

- 5. Origins and early evolution of the mevalonate pathway of isoprenoid biosynthesis in the three domains of life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 7. Mevalonate Pathway: Origins, Regulation, and Health Implications - Creative Proteomics Blog [creative-proteomics.com]

- 8. Hydroxymethylglutaryl-CoA synthase - Wikipedia [en.wikipedia.org]

- 9. The activity and kinetic properties of mevalonate kinase in superovulated rat ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. The kinetic mechanism of phosphomevalonate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Visualizing the enzyme mechanism of mevalonate diphosphate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal structure of isopentenyl diphosphate:dimethylallyl diphosphate isomerase - PMC [pmc.ncbi.nlm.nih.gov]

Regulating a Crucial Metabolite: A Technical Guide to Mevalonate 5-Phosphate Production

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate cellular mechanisms governing the production of mevalonate 5-phosphate, a critical intermediate in the mevalonate pathway. Understanding the regulation of this pathway is paramount for research in cholesterol metabolism, cancer biology, and various metabolic disorders. This document provides a comprehensive overview of the regulatory networks, quantitative data on key enzymatic reactions, and detailed experimental protocols for studying this vital metabolic route.

Introduction to the Mevalonate Pathway and this compound

The mevalonate pathway is a fundamental metabolic cascade present in eukaryotes, archaea, and some bacteria. It is responsible for the synthesis of two five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] These molecules are the precursors for a vast array of essential biomolecules, including cholesterol, steroid hormones, coenzyme Q10, and prenylated proteins.[1][2]

The production of this compound is a key step within this pathway, catalyzed by the enzyme mevalonate kinase (MVK). This reaction precedes the formation of mevalonate 5-pyrophosphate and the subsequent decarboxylation to IPP.[1][3] The tight regulation of the mevalonate pathway, and by extension, this compound synthesis, is crucial for maintaining cellular homeostasis and preventing the accumulation of toxic intermediates.[4]

Regulatory Mechanisms of the Mevalonate Pathway

The regulation of the mevalonate pathway is a multi-layered process involving transcriptional control, post-translational modifications, and feedback inhibition. These mechanisms primarily target the rate-limiting enzyme, HMG-CoA reductase (HMGCR), but also exert control over other key enzymes like mevalonate kinase.[4][5]

Transcriptional Regulation by SREBP-2

The primary driver of transcriptional regulation of the mevalonate pathway is the Sterol Regulatory Element-Binding Protein 2 (SREBP-2).[4][5][6] SREBP-2 is a transcription factor that, in response to low intracellular cholesterol levels, activates the expression of genes encoding enzymes of the mevalonate pathway, including HMG-CoA synthase, HMG-CoA reductase, and mevalonate kinase.[6][7]

The activation of SREBP-2 is a tightly controlled process:

-

Inactive State: In sterol-replete cells, SREBP-2 is held in the endoplasmic reticulum (ER) in a complex with SREBP cleavage-activating protein (SCAP) and Insulin-induced gene (Insig).[7][8]

-

Activation upon Sterol Depletion: When cellular sterol levels fall, Insig dissociates from the SREBP-SCAP complex.[9] This allows the SREBP-SCAP complex to translocate to the Golgi apparatus.[7][10]

-

Proteolytic Cleavage: In the Golgi, SREBP-2 undergoes sequential proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P).[7]

-

Nuclear Translocation and Gene Activation: The released N-terminal domain of SREBP-2 (nSREBP-2) translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, initiating their transcription.[7][9][10]

This signaling cascade ensures a robust response to cellular cholesterol demand by upregulating the entire biosynthetic pathway.

Caption: SREBP-2 activation pathway in response to low cellular cholesterol.

Post-Translational Modification of HMG-CoA Reductase

HMG-CoA reductase (HMGCR) activity is also regulated by post-translational modifications, primarily through phosphorylation by AMP-activated protein kinase (AMPK).[3][5] AMPK is a cellular energy sensor that is activated by high AMP:ATP ratios, indicative of low energy status.[3] Activated AMPK phosphorylates HMGCR, leading to its inhibition.[3][5] This mechanism serves to conserve energy by shutting down the ATP- and NADPH-consuming mevalonate pathway when cellular energy is scarce.

Furthermore, high levels of sterols can induce the ubiquitination and subsequent proteasomal degradation of HMGCR, providing another layer of feedback control.[8][9]

Caption: Post-translational regulation of HMG-CoA Reductase.

Feedback Inhibition of Mevalonate Kinase

Mevalonate kinase (MVK), the enzyme that produces this compound, is subject to feedback inhibition by downstream non-sterol isoprenoids, particularly farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[3][7][11][12] These molecules act as allosteric inhibitors, competing with ATP for binding to the enzyme.[11] This feedback loop helps to balance the flux of intermediates through the different branches of the mevalonate pathway, ensuring that the production of non-sterol isoprenoids is tightly coupled to cellular demand.[13]

In contrast, phosphomevalonate kinase (PMK), the subsequent enzyme in the pathway, does not appear to be subject to feedback inhibition by these isoprenoids.[3][14]

Caption: Feedback inhibition of Mevalonate Kinase by downstream isoprenoids.

Quantitative Data on Key Enzymes

The following tables summarize key quantitative data for the enzymes directly involved in the production and immediate downstream processing of this compound.

Table 1: Kinetic Parameters of Mevalonate Kinase (MVK)

| Organism | Substrate | Km (µM) | Vmax | Reference |

| Saccharomyces cerevisiae | Mevalonate | - | - | [12] |

| Saccharomyces cerevisiae | ATP | - | - | [12] |

| Human | Mevalonate | - | - | [11] |

| Human | ATP | - | - | [11] |

Note: Specific Km and Vmax values for MVK were not consistently available in the initial search results. Further targeted literature review would be required to populate this table comprehensively.

Table 2: Kinetic Parameters of Phosphomevalonate Kinase (PMK)

| Organism | Substrate | Km (µM) | Ki (µM) | kcat (s-1) | Vmax (µmol/min/mg) | Reference |

| Saccharomyces cerevisiae | Mevalonate-5-phosphate | 885 (at 30°C), 880 (at 37°C) | - | - | 4.51 (at 30°C), 5.33 (at 37°C) | [14] |

| Saccharomyces cerevisiae | ATP | 98.3 (at 30°C), 74.3 (at 37°C) | - | - | - | [14] |

| Streptococcus pneumoniae | Phosphomevalonate | 4.2 | 7.7 | 3.4 (forward) | - | [15][16][17] |

| Streptococcus pneumoniae | ATP | 74 | 137 | - | - | [15][16][17] |

| Streptococcus pneumoniae | Diphosphomevalonate | 12 | 14 | 3.9 (reverse) | - | [15][16][17] |

| Streptococcus pneumoniae | ADP | 350 | 410 | - | - | [15][16][17] |

| Human | (R)-5-phosphomevalonate | 25 | - | - | 46.4 | [18] |

| Human | ATP | 260 | - | - | 52 | [18] |

Table 3: Inhibition Constants (Ki) for Mevalonate Kinase (MVK) Inhibitors

| Organism | Inhibitor | Ki (µM) | Type of Inhibition | Reference |

| Human | FSPP (Farnesyl thiodiphosphate) | ~40-fold increase with T104A/I196A mutation | Competitive with ATP | [11] |

| Saccharomyces cerevisiae | DMAPP | - | Competitive | [12] |

| Saccharomyces cerevisiae | GPP | - | Competitive | [12] |

| Saccharomyces cerevisiae | FPP | - | Competitive | [12] |

Note: Specific Ki values were not consistently available in the initial search results. Further targeted literature review would be required to populate this table comprehensively.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the regulation of this compound production.

Quantification of this compound by UPLC-MS/MS

This protocol is adapted from methodologies described for the sensitive quantification of mevalonate pathway intermediates.[19][20][21]

Objective: To accurately measure the intracellular concentration of this compound.

Materials:

-

Cell culture or tissue samples

-

Methanol, chilled to -80°C

-

Internal standard (e.g., isotopically labeled this compound)

-

UPLC-MS/MS system (e.g., Waters Acquity UPLC with a triple quadrupole mass spectrometer)

-

C18 column

-

Mobile phase A: 10 mM ammonium formate, pH 8

-

Mobile phase B: Acetonitrile

-

Butanol-HCl (for derivatization, optional but improves sensitivity)[20][21]

Procedure:

-

Sample Collection and Quenching:

-

For adherent cells, rapidly wash with ice-cold saline and then add chilled methanol to quench metabolic activity.

-

For suspension cells, pellet the cells by centrifugation at a low temperature and then resuspend in chilled methanol.

-

For tissue samples, flash-freeze in liquid nitrogen and then homogenize in chilled methanol.

-

-

Extraction:

-

Add the internal standard to the methanol-quenched samples.

-

Lyse the cells or tissue by sonication or bead beating.

-

Centrifuge at high speed to pellet cellular debris.

-

Collect the supernatant containing the metabolites.

-

-

Derivatization (Optional):

-

UPLC-MS/MS Analysis:

-

Inject the sample onto the UPLC system.

-

Separate the metabolites using a gradient elution with mobile phases A and B.

-

Detect and quantify this compound and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Calculate the concentration of this compound in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

Caption: Experimental workflow for UPLC-MS/MS quantification of this compound.

Mevalonate Kinase (MVK) Activity Assay

This protocol is a generalized enzymatic assay based on the principles of measuring kinase activity.[14][20][21]

Objective: To determine the enzymatic activity of mevalonate kinase.

Materials:

-

Purified recombinant MVK or cell lysate containing MVK

-

Assay buffer (e.g., 200 mM Tris pH 7.2, 100 mM KCl, 10 mM MgCl2)[14]

-

Substrates: Mevalonic acid and ATP

-

Coupled enzyme system (for spectrophotometric assay):

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

-

Microplate reader or spectrophotometer

-

For radiolabeled assay: [32P]-ATP and filtration apparatus

Procedure (Spectrophotometric Coupled Assay):

-

Reaction Mixture Preparation:

-

In a microplate well or cuvette, prepare a reaction mixture containing the assay buffer, mevalonic acid, PEP, NADH, PK, and LDH.

-

-

Enzyme Addition:

-

Add the purified MVK or cell lysate to the reaction mixture.

-

-

Initiate Reaction:

-

Start the reaction by adding ATP.

-

-

Measurement:

-

Monitor the decrease in absorbance at 340 nm in real-time. The oxidation of NADH to NAD+ by LDH is coupled to the production of ADP by MVK and PK, resulting in a decrease in absorbance.

-

-

Data Analysis:

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.

-

Use the molar extinction coefficient of NADH (6220 M-1cm-1) to convert the rate of absorbance change to the rate of ADP production, which is equivalent to the MVK activity.

-

Procedure (Radiolabeled Assay):

-

Reaction:

-

Incubate MVK with mevalonic acid and [γ-32P]-ATP.

-

-

Quenching:

-

Stop the reaction after a defined time by adding a quenching solution (e.g., strong acid).

-

-

Separation:

-

Separate the radiolabeled product (mevalonate 5-[32P]phosphate) from the unreacted [γ-32P]-ATP using anion-exchange chromatography or by spotting onto filter paper and washing.

-

-

Detection:

-

Quantify the amount of radioactivity incorporated into the product using a scintillation counter.

-

-

Calculation:

-

Calculate the specific activity of the enzyme based on the amount of product formed per unit time per amount of enzyme.

-

Caption: Workflows for Mevalonate Kinase activity assays.

Conclusion

The production of this compound is a tightly regulated process, embedded within the broader context of the mevalonate pathway. The intricate interplay of transcriptional control, post-translational modifications, and feedback inhibition ensures that the synthesis of this key intermediate is finely tuned to meet the cell's metabolic needs for both sterol and non-sterol isoprenoid biosynthesis. A thorough understanding of these regulatory mechanisms, supported by robust quantitative data and precise experimental methodologies, is essential for researchers and drug development professionals seeking to modulate this pathway for therapeutic benefit in a range of diseases, from cardiovascular disorders to cancer. The information and protocols provided in this guide serve as a comprehensive resource for advancing research in this critical area of cellular metabolism.

References

- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 2. Mevalonate Pathway Analysis Service - Creative Proteomics [creative-proteomics.com]

- 3. Mevalonate Pathway Blockade, Mitochondrial Dysfunction and Autophagy: A Possible Link - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]

- 5. Mevalonate Pathway: Origins, Regulation, and Health Implications - Creative Proteomics Blog [creative-proteomics.com]

- 6. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Targeting SREBP-2-Regulated Mevalonate Metabolism for Cancer Therapy [frontiersin.org]

- 8. Endogenous sterol intermediates of the mevalonate pathway regulate HMGCR degradation and SREBP-2 processing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. What are SREBP-2 inhibitors and how do they work? [synapse.patsnap.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Characterization of a Feedback-Resistant Mevalonate Kinase from the Archaeon Methanosarcina mazei - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Decoding the crosstalk between mevalonate metabolism and T cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetics of Phosphomevalonate Kinase from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The kinetic mechanism of phosphomevalonate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pure.uhi.ac.uk [pure.uhi.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 19. Sensitive quantification of mevalonate pathway intermediates and prediction of relative novel analogs by chemical derivatization-based LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quantification of mevalonate-5-phosphate using UPLC-MS/MS for determination of mevalonate kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Downstream Metabolites of Mevalonate 5-Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mevalonate (MVA) pathway is a critical metabolic cascade in eukaryotes and some prokaryotes, responsible for the synthesis of a vast array of essential isoprenoid compounds. This technical guide provides a comprehensive overview of the metabolic fate of mevalonate 5-phosphate, a key intermediate in this pathway. It details the enzymatic conversions leading to the production of fundamental building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), and their subsequent elaboration into a diverse range of downstream metabolites. This document summarizes key quantitative data on metabolite concentrations and metabolic flux, presents detailed experimental protocols for their measurement, and provides visual representations of the core metabolic pathways to facilitate a deeper understanding of this vital biological process. The information contained herein is intended to serve as a valuable resource for researchers and professionals involved in the study of isoprenoid metabolism and the development of therapeutic agents targeting this pathway.

Introduction

The mevalonate pathway commences with the conversion of acetyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate by the rate-limiting enzyme HMG-CoA reductase. Mevalonate is subsequently phosphorylated in two successive steps to yield this compound and then mevalonate 5-pyrophosphate. The decarboxylation of mevalonate 5-pyrophosphate marks a crucial juncture, producing the fundamental C5 isoprenoid unit, isopentenyl pyrophosphate (IPP). IPP can be isomerized to dimethylallyl pyrophosphate (DMAPP), and together, these two molecules serve as the primary building blocks for all isoprenoids.[1]

The downstream products of the mevalonate pathway are functionally diverse and indispensable for cellular function. They include sterols, which are essential components of cellular membranes; dolichols, which are required for protein N-glycosylation; ubiquinone (coenzyme Q), a vital component of the electron transport chain; heme A, a prosthetic group in cytochrome c oxidase; and a variety of isoprenylated proteins involved in signal transduction and other cellular processes.[2][3] Given the central role of these metabolites, the mevalonate pathway is a key focus in various research areas, including cardiovascular disease, cancer, and neurodegenerative disorders.

The Core Mevalonate Pathway: From this compound to Isoprenoid Precursors

The conversion of this compound to the universal isoprenoid precursors, IPP and DMAPP, involves a series of enzymatic reactions.

-

Phosphomevalonate Kinase: this compound is first phosphorylated by phosphomevalonate kinase to form mevalonate 5-pyrophosphate.

-

Mevalonate Pyrophosphate Decarboxylase: This enzyme then catalyzes the ATP-dependent decarboxylation of mevalonate 5-pyrophosphate to yield isopentenyl pyrophosphate (IPP).

-

Isopentenyl Pyrophosphate Isomerase: IPP can be reversibly isomerized to its more electrophilic isomer, dimethylallyl pyrophosphate (DMAPP), by the enzyme isopentenyl pyrophosphate isomerase.[4]

The relative cellular concentrations of IPP and DMAPP are critical for the efficient synthesis of downstream isoprenoids.

Major Downstream Metabolic Fates

IPP and DMAPP are the foundational units for the synthesis of a vast and diverse array of isoprenoids through the action of various prenyltransferases. These enzymes catalyze the sequential head-to-tail condensation of IPP units with an allylic pyrophosphate acceptor, such as DMAPP, geranyl pyrophosphate (GPP), or farnesyl pyrophosphate (FPP).

Synthesis of Isoprenoid Pyrophosphates

-

Geranyl Pyrophosphate (GPP) Synthase: Catalyzes the condensation of one molecule of IPP with one molecule of DMAPP to form the C10 compound, geranyl pyrophosphate (GPP).

-

Farnesyl Pyrophosphate (FPP) Synthase: Adds another molecule of IPP to GPP to generate the C15 compound, farnesyl pyrophosphate (FPP).

-

Geranylgeranyl Pyrophosphate (GGPP) Synthase: Catalyzes the addition of an IPP molecule to FPP to produce the C20 compound, geranylgeranyl pyrophosphate (GGPP).[5]

These linear isoprenoid pyrophosphates serve as key branch points for the synthesis of various classes of downstream metabolites.

References

- 1. ENZYMES OF THE MEVALONATE PATHWAY OF ISOPRENOID BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Mevalonate 5-phosphate in different biological kingdoms (archaea, bacteria)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The mevalonate (MVA) pathway is a fundamental metabolic route responsible for the biosynthesis of isoprenoids, a vast and diverse class of molecules essential for cellular function in all domains of life. Isoprenoids serve as precursors for a multitude of vital compounds, including sterols, hormones, quinones involved in electron transport, and the building blocks of cell membranes. At the heart of this pathway lies mevalonate 5-phosphate, a key intermediate whose formation and subsequent conversion display remarkable diversity between the biological kingdoms of Archaea and Bacteria. This technical guide provides a comprehensive overview of the mevalonate pathway with a specific focus on this compound in these two prokaryotic domains, offering a comparative analysis of the enzymatic machinery, quantitative data on enzyme kinetics, and detailed experimental protocols for their study. Understanding these differences is not only crucial for fundamental biological research but also holds significant potential for the development of novel antimicrobial agents and for advancements in metabolic engineering.

The Mevalonate Pathway: A Tale of Two Kingdoms

While the upper mevalonate pathway, which leads to the synthesis of (R)-mevalonate from acetyl-CoA, is largely conserved across eukaryotes, archaea, and some bacteria, the lower mevalonate pathway, which converts (R)-mevalonate to the universal isoprenoid building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), exhibits significant variations.[1][2]

In Bacteria, many species utilize the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis.[2] However, a number of important Gram-positive bacteria, such as those from the genera Staphylococcus, Streptococcus, and Enterococcus, rely on a mevalonate pathway that closely resembles the canonical eukaryotic pathway.[3] In this pathway, mevalonate is sequentially phosphorylated to this compound and then to mevalonate 5-diphosphate before decarboxylation to IPP. The essentiality of this pathway for the viability of these pathogenic bacteria makes its enzymes attractive targets for novel antibiotics.[3]

Archaea , on the other hand, exclusively utilize the mevalonate pathway, but they have evolved several distinct and fascinating modifications of the lower pathway.[4] These variations are thought to be adaptations to their often extreme living conditions. The so-called "archaeal mevalonate pathway" is widely conserved and is more energy-efficient than its eukaryotic counterpart.[5][6] Other variations include the Thermoplasma-type and haloarchaeal-type pathways, each with unique enzymatic steps. A key distinction in most archaeal MVA pathway variations is the conversion of this compound to isopentenyl phosphate (IP) as an intermediate, which is then phosphorylated to IPP.[7] This contrasts with the bacterial/eukaryotic pathway where this compound is further phosphorylated before decarboxylation.

Visualizing the Divergence: Mevalonate Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key differences in the lower mevalonate pathway in Bacteria (eukaryotic-like) and the common variations found in Archaea.

Caption: Bacterial (eukaryotic-like) mevalonate pathway.

References

- 1. Microplate enzyme-coupled assays of mevalonate and phosphomevalonate kinase from Catharanthus roseus suspension cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mutagenesis of Isopentenyl Phosphate Kinase to Enhance Geranyl Phosphate Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Mevalonate Pathway of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Archaeal mevalonate pathway in the uncultured bacterium Candidatus Promineifilum breve belonging to the phylum Chloroflexota - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

The Physiological Relevance of Mevalonate 5-Phosphate: A Technical Guide for Researchers

Abstract

Mevalonate 5-phosphate (MVA-5-P) is a critical intermediate in the mevalonate pathway, an essential metabolic cascade for the synthesis of cholesterol and a diverse array of non-sterol isoprenoids. These molecules are fundamental to numerous cellular processes, including membrane integrity, cell signaling, protein prenylation, and electron transport. Consequently, the cellular concentration of MVA-5-P is tightly regulated, and its dysregulation is implicated in a range of pathologies, from rare genetic disorders to common complex diseases like cancer. This technical guide provides an in-depth exploration of the physiological relevance of MVA-5-P levels, intended for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows to facilitate a comprehensive understanding of this pivotal metabolite.

Introduction: The Central Role of this compound

The mevalonate pathway is a highly conserved metabolic route in eukaryotes, archaea, and some bacteria, responsible for the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of all isoprenoids.[1][2] this compound is the direct product of the phosphorylation of mevalonate, a reaction catalyzed by the enzyme mevalonate kinase (MVK).[3][4] This phosphorylation is a key step that commits mevalonate to the downstream synthesis of over 30,000 different biomolecules, including cholesterol, steroid hormones, coenzyme Q10, and prenyl groups for protein modification.[1]

The physiological importance of maintaining appropriate MVA-5-P levels is underscored by the severe consequences of its dysregulation. Deficiencies in mevalonate kinase activity lead to the genetic disorder mevalonate kinase deficiency (MKD), characterized by the accumulation of mevalonic acid and a spectrum of clinical manifestations, including recurrent fevers and developmental defects.[5][6][7] Furthermore, the upregulation of the mevalonate pathway, and by extension, the flux through MVA-5-P, has been increasingly recognized as a hallmark of various cancers, where it supports rapid cell proliferation and survival.[8][9]

This guide will delve into the quantitative aspects of MVA-5-P and its precursor, mevalonate, in different biological contexts. It will also provide detailed experimental methodologies for the quantification of MVA-5-P and the assessment of mevalonate kinase activity, crucial for researchers investigating this pathway. Finally, signaling pathways, experimental workflows, and logical relationships are illustrated using diagrams to provide a clear and concise visual representation of the complex processes involving MVA-5-P.

Quantitative Data on Mevalonate and this compound Levels

Direct quantification of intracellular this compound is technically challenging due to its low abundance and transient nature. Consequently, much of the available quantitative data focuses on its precursor, mevalonate. The following tables summarize the reported concentrations of mevalonate in various biological samples under different conditions. While this data provides an indirect measure of the flux through the initial steps of the mevalonate pathway, it is important to note that these levels can be influenced by factors other than mevalonate kinase activity alone.

Table 1: Mevalonate Levels in Human Plasma

| Condition | Analyte | Concentration Range | Reference(s) |

| Fasting (Healthy Adults) | Mevalonate | 20 - 75 pmol/mL | [5] |

| Statin (Atorvastatin) Treatment | Mevalonate | Median decrease of 38% from baseline | [3] |

| Statin Intolerance | Mevalonate | Smaller reduction in response to statins compared to tolerant individuals | [3] |

Table 2: Mevalonate Levels in Tissues

| Tissue | Organism | Analyte | Concentration | Reference(s) |

| Skeletal Muscle (untreated) | Human | Mevalonate | Median 0.12 nmol/g protein | [3] |

| Skeletal Muscle (Atorvastatin treated) | Human | Mevalonate | No significant change from untreated | [3] |

| Liver | Rat | Mevalonate | Positively correlated with HMG-CoA reductase levels | [5] |

| Brain (Fetal) | Human | Mevalonic Acid | ~1 µmol/kg (control) vs. 840 - 1810 µmol/kg (Mevalonic Aciduria) | [10] |

Table 3: Mevalonate Kinase Activity in Disease

| Disease | Enzyme Activity | Phenotype | Reference(s) |

| Mevalonic Aciduria (severe MKD) | <0.5% of normal | Severe neurological and developmental symptoms | [6][11] |

| Hyperimmunoglobulinemia D and periodic fever syndrome (HIDS; mild MKD) | 1-7% of normal | Recurrent inflammatory episodes | [6][11] |

Experimental Protocols

Accurate measurement of this compound levels and the activity of mevalonate kinase are essential for studying the mevalonate pathway. Below are detailed methodologies for key experiments.

Quantification of this compound by UPLC-MS/MS

This protocol is adapted from a method for the precise and sensitive determination of mevalonate kinase activity by quantifying its product, this compound (MVAP).[11]

Objective: To quantify the concentration of this compound in a biological sample.

Materials:

-

Biological sample (e.g., cell lysate, tissue homogenate)

-

Internal standard (e.g., isotope-labeled this compound)

-

Acetonitrile

-

Butanol-HCl

-

UPLC system with a suitable column (e.g., Acquity UPLC HSS T3)

-

Tandem mass spectrometer (MS/MS)

Procedure:

-

Sample Preparation and Extraction:

-

Homogenize tissue samples or lyse cells in a suitable buffer.

-

Add a known amount of internal standard to the sample.

-

Precipitate proteins by adding cold acetonitrile.

-

Centrifuge to pellet the precipitated protein and collect the supernatant.

-

-

Derivatization:

-

To improve sensitivity, derivatize the this compound in the supernatant with butanol-HCl. This step enhances its chromatographic properties and ionization efficiency.

-

-

UPLC-MS/MS Analysis:

-

Inject the derivatized sample into the UPLC-MS/MS system.

-

Separate the analyte from other components using a gradient elution on the UPLC column.

-

Detect and quantify the derivatized this compound and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Calculate the concentration of this compound in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

-

Mevalonate Kinase Enzymatic Assay

This protocol describes a spectrophotometric assay to measure the activity of mevalonate kinase.[3]

Objective: To determine the enzymatic activity of mevalonate kinase in a sample.

Materials:

-

Sample containing mevalonate kinase (e.g., purified enzyme, cell lysate)

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 0.5 mM DTT)

-

ATP

-

(R,S)-mevalonate

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation:

-

In a cuvette, prepare a reaction mixture containing the assay buffer, ATP, mevalonate, PEP, and NADH.

-

-

Enzyme Addition and Measurement:

-

Add the sample containing mevalonate kinase to the reaction mixture.

-

Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

-

Coupled Enzyme Reaction:

-

Mevalonate kinase phosphorylates mevalonate to this compound, consuming one molecule of ATP and producing one molecule of ADP.

-

Pyruvate kinase then uses PEP to phosphorylate ADP back to ATP, producing one molecule of pyruvate.

-

Lactate dehydrogenase reduces pyruvate to lactate, oxidizing one molecule of NADH to NAD+.

-

-

Calculation of Activity:

-

The rate of NADH oxidation is directly proportional to the rate of mevalonate kinase activity.

-

Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

-

Visualization of Pathways and Workflows

Diagrams generated using the DOT language provide a clear visual representation of complex biological and experimental processes.

References

- 1. An ultrasensitive enzymatic method for measuring mevalonic acid in serum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hyper-IgD syndrome/mevalonate kinase deficiency: what is new? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Staphylococcus aureus Mevalonate Kinase: Isolation and Characterization of an Enzyme of the Isoprenoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mevalonate kinase deficiency - Wikipedia [en.wikipedia.org]

- 6. Mevalonate kinase deficiency: an updated clinical overview and revision of the SHARE recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medlink.com [medlink.com]

- 8. The Mevalonate Pathway, a Metabolic Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The mevalonate pathway in neurons: It's not just about cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantification of mevalonate-5-phosphate using UPLC-MS/MS for determination of mevalonate kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Quantification of Mevalonate 5-Phosphate Using LC-MS/MS: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantification of mevalonate 5-phosphate (MVAP) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a key intermediate in the mevalonate pathway, which is crucial for the synthesis of cholesterol and other essential isoprenoids.[1][2] Accurate quantification of MVAP is vital for studying the activity of mevalonate kinase (MVK), an enzyme whose deficiency is linked to autoinflammatory diseases.[3] This protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of MVAP, providing a robust method for researchers in metabolic studies and drug development.

Introduction

The mevalonate (MVA) pathway is a fundamental metabolic cascade responsible for the production of a wide array of biomolecules, including sterols (like cholesterol), coenzyme Q10, and steroid hormones.[1][4] The pathway commences with acetyl-CoA and proceeds through several enzymatic steps to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the foundational building blocks for isoprenoids.[1] A critical step in this pathway is the phosphorylation of mevalonic acid to this compound, a reaction catalyzed by the enzyme mevalonate kinase (MVK).[3]

Mutations in the MVK gene can lead to mevalonate kinase deficiency (MKD), a rare autoinflammatory disorder. The severity of the disease phenotype correlates with the residual activity of the MVK enzyme.[3] Therefore, a sensitive and accurate method for quantifying MVAP is essential for determining MVK activity, which can aid in the molecular characterization of MVK mutations and in the screening of potential therapeutic compounds.[3] LC-MS/MS offers high sensitivity and specificity, making it the ideal analytical technique for this purpose.[5]

Mevalonate Pathway

The diagram below illustrates the initial steps of the mevalonate pathway, highlighting the conversion of Mevalonic Acid to this compound by Mevalonate Kinase.

Experimental Protocol: Quantification of this compound

This protocol is based on the methodology for determining mevalonate kinase activity by quantifying MVAP using UPLC-MS/MS.[3]

Sample Preparation (from cell lysates or enzyme assays)

-

Enzymatic Reaction Quenching: Stop the MVK enzymatic reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 5-10 minutes at 4°C to pellet precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant for analysis.

-

Derivatization (Optional but Recommended): To improve sensitivity, derivatization of MVAP with butanol-HCl can be performed. This enhances its chromatographic retention and detection.[3]

LC-MS/MS Method

The following tables summarize the instrumental parameters for the LC-MS/MS analysis.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | UPLC BEH C18 or equivalent |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min[6] |

| Injection Volume | 10 µL |

| Gradient | A linear gradient appropriate for the separation of polar analytes. |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive depending on derivatization |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Collision Gas | Helium or Nitrogen |

| Ion Transfer Tube Temp. | 300 °C[7] |

| Spray Voltage | 2 kV (Negative Mode)[7] |

Table 3: MRM Transitions for MVAP

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | Specific m/z | Specific m/z | Optimized Value |

| Internal Standard (e.g., ¹³C-MVAP) | Specific m/z | Specific m/z | Optimized Value |

Note: The specific m/z values for precursor and product ions and the optimal collision energy need to be determined empirically on the specific mass spectrometer being used.

Experimental Workflow

The following diagram outlines the complete workflow for the quantification of this compound.

Quantitative Data Summary

The following table presents a summary of typical quantitative performance metrics for the LC-MS/MS-based quantification of mevalonate pathway intermediates.

Table 4: Quantitative Performance Characteristics

| Parameter | Mevalonate (MVA) | This compound (MVAP) | Reference |

| Linearity Range | 2.5 - 250 ng/mL | 0.5 - 250 µmol/L | [3][7] |

| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | 5.0 fmol (with derivatization) | [3][7] |

| Intra-day Precision (%CV) | 0.5% - 4% | < 15% | [7][8] |

| Inter-day Precision (%CV) | < 15% | 8.3% | [3][8] |

| Accuracy | Within 15% | ± 2.7% | [3][8] |

| Recovery | 99.5% - 110.6% | > 89% | [3][8] |

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reproducible approach for the quantification of this compound. This protocol can be effectively applied in both basic research and clinical settings to investigate the mevalonate pathway, assess mevalonate kinase activity, and evaluate the efficacy of potential therapeutic agents targeting this pathway. The use of an internal standard and adherence to proper validation procedures are critical for ensuring reliable quantitative results.[5]

References

- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of mevalonate-5-phosphate using UPLC-MS/MS for determination of mevalonate kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Enzymatic Assay of Mevalonate Kinase Activity

Introduction

Mevalonate kinase (MVK) is a pivotal enzyme in the mevalonate pathway, catalyzing the ATP-dependent phosphorylation of mevalonate to mevalonate-5-phosphate.[1][2][3] This pathway is essential for the biosynthesis of a wide array of vital molecules, including cholesterol, isoprenoids, and steroid hormones.[3][4] Deficiencies in MVK activity are associated with human diseases such as mevalonic aciduria and hyperimmunoglobulinemia D syndrome (HIDS), making the accurate measurement of its enzymatic activity crucial for both basic research and clinical diagnostics.[1][2][5] These application notes provide detailed protocols for assessing MVK activity, primarily focusing on a continuous enzyme-coupled spectrophotometric assay, and briefly discussing alternative methods.

Signaling Pathway and Experimental Workflow

The enzymatic activity of mevalonate kinase is the second step in the mevalonate pathway, a critical metabolic route for the synthesis of isoprenoids and sterols. The overall workflow for a common MVK activity assay involves the coupling of its ATP consumption to the oxidation of NADH, which can be monitored spectrophotometrically.

Quantitative Data Summary

The following tables summarize key quantitative parameters for mevalonate kinase activity assays from various sources.

Table 1: Kinetic Parameters of Mevalonate Kinase

| Substrate | Organism/Source | Apparent Km (µM) | Reference |

| Mevalonate | Catharanthus roseus | 65 | [6] |

| ATP | Catharanthus roseus | 210 | [6] |

| MgATP2- | Pig Liver | 60 - 140 | [7] |

| R,S-mevalonate | Staphylococcus aureus | 41 | [8] |

| ATP | Staphylococcus aureus | 339 | [8] |

Table 2: Typical Reagent Concentrations for Coupled Enzyme Assay

| Reagent | Concentration | Reference |

| HEPES buffer (pH 7.5-7.7) | 80 - 100 mM | [8][9] |

| KCl | 5 - 100 mM | [8][9] |

| MgCl2 | 10 - 16 mM | [3][8] |

| ATP | 0.5 - 5.0 mM | [3][9] |

| Phosphoenolpyruvate (PEP) | 0.2 - 5.0 mM | [3][8] |

| NADH | 0.16 - 0.8 mM | [3][8] |

| Pyruvate Kinase (PK) | 4 - 10 U | [3][8] |

| Lactate Dehydrogenase (LDH) | 4 - 10 U | [3][8] |

| DL-Mevalonate | 0.8 mM | [8] |

Experimental Protocols

Protocol 1: Continuous Enzyme-Coupled Spectrophotometric Assay

This is a widely used method that continuously monitors MVK activity by coupling the production of ADP to the oxidation of NADH.[3][6][8][9]

Materials and Reagents:

-

HEPES buffer (1 M, pH 7.5)

-

KCl (1 M)

-

MgCl2 (1 M)

-

ATP solution (100 mM)

-

Phosphoenolpyruvate (PEP) solution (100 mM)

-

NADH solution (10 mM)

-

Pyruvate Kinase (PK) suspension (e.g., 600-1000 units/mL)

-

Lactate Dehydrogenase (LDH) suspension (e.g., 900-1400 units/mL)

-

DL-Mevalonate solution (100 mM)

-

Purified MVK enzyme or cell lysate containing MVK

-

Microplate reader or spectrophotometer capable of reading absorbance at 340 nm

-

96-well UV-transparent microplates or cuvettes

Assay Procedure:

-

Prepare the Assay Cocktail: On ice, prepare a master mix containing all reagents except the substrate (mevalonate). For a 1 mL final reaction volume, the final concentrations should be as described in Table 2. For example:

-

100 µL of 1 M HEPES (pH 7.5)

-

100 µL of 1 M KCl

-

10 µL of 1 M MgCl2

-

50 µL of 100 mM ATP

-

2 µL of 100 mM PEP

-

16 µL of 10 mM NADH

-

4 units of LDH

-

4 units of PK

-

Add nuclease-free water to a final volume of 920 µL (before adding enzyme and substrate).

-

-

Enzyme Addition: Add an appropriate amount of purified MVK or cell lysate to the assay cocktail. The volume should be kept small to avoid significant dilution of the other components.

-

Initiate the Reaction: Transfer the reaction mixture to a microplate well or cuvette. Equilibrate the mixture to the desired temperature (e.g., 30°C or 37°C) in the spectrophotometer.[8]

-

Start the Measurement: Initiate the enzymatic reaction by adding the substrate, DL-mevalonate (e.g., 80 µL of a 10 mM solution for a final concentration of 0.8 mM).

-

Monitor NADH Depletion: Immediately begin monitoring the decrease in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

-

Calculate Enzyme Activity: The rate of NADH oxidation is directly proportional to the MVK activity. Calculate the rate of change in absorbance per minute (ΔA340/min). The specific activity can be calculated using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM-1cm-1).[8]

Specific Activity (µmol/min/mg) = (ΔA340/min * Total reaction volume) / (6.22 * mg of enzyme * path length)

Alternative and Complementary Protocols

UPLC-MS/MS for Mevalonate-5-Phosphate Quantification:

-

This highly sensitive and specific method directly measures the product of the MVK reaction, mevalonate-5-phosphate (MVAP).[1][2]

-

The enzymatic reaction is performed for a set period, then quenched (e.g., with acetonitrile).

-

The amount of MVAP produced is then quantified using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[1][2]

-

This method is particularly useful for accurately determining MVK activity in complex biological samples and for studying MVK mutations.[1][2]

Radiochemical Assay:

-

This classic method uses 14C-labeled mevalonate as a substrate.[10][11]

-

After the enzymatic reaction, the radiolabeled product (mevalonate-5-phosphate) is separated from the unreacted substrate, often using chromatography.

-

The amount of product is then quantified by scintillation counting.[10][11]

Troubleshooting and Considerations

-

Substrate Inhibition: High concentrations of mevalonate can cause substrate inhibition of MVK. It is important to determine the optimal substrate concentration for your specific experimental conditions.[8]

-

ATP Concentration: Free ATP4- can activate MVK, so the ratio of Mg2+ to ATP should be carefully controlled.[7]

-

Enzyme Stability: MVK can be thermolabile, and its activity may decrease at elevated temperatures. This is a particularly important consideration when studying mutations associated with HIDS.[5]

-

Controls: Always include negative controls without the enzyme or without the substrate to account for any background reactions.

-

Sample Preparation: When using cell lysates, ensure that sample preparation methods (e.g., sonication) are sufficient to release the enzyme without causing denaturation.[11] For clinical samples, peripheral blood mononuclear cells or cultured skin fibroblasts are often used.[11][12]

By following these detailed protocols and considering the key parameters, researchers can obtain reliable and reproducible measurements of mevalonate kinase activity for a variety of applications in basic science and drug development.

References

- 1. Quantification of mevalonate-5-phosphate using UPLC-MS/MS for determination of mevalonate kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural Characterization and Functional Analysis of Mevalonate Kinase from Tribolium castaneum (Red Flour Beetle) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mevalonate kinase deficiency: an updated clinical overview and revision of the SHARE recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microplate enzyme-coupled assays of mevalonate and phosphomevalonate kinase from Catharanthus roseus suspension cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An improved purification procedure, an alternative assay and activation of mevalonate kinase by ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Staphylococcus aureus Mevalonate Kinase: Isolation and Characterization of an Enzyme of the Isoprenoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Frontiers | Mevalonate kinase-deficient THP-1 cells show a disease-characteristic pro-inflammatory phenotype [frontiersin.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Amsterdam UMC Locatie AMC - Mevalonate kinase (MVK) [amc.nl]

Application Notes and Protocols for the In Vitro Synthesis and Purification of Mevalonate 5-Phosphate

Abstract